molecular formula C14H16N2O2 B2655555 N-(1,4-Dimethyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide CAS No. 2361640-12-0

N-(1,4-Dimethyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide

Cat. No. B2655555
CAS RN: 2361640-12-0
M. Wt: 244.294
InChI Key: FHFCHMSUQOJENC-UHFFFAOYSA-N
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Description

“N-(1,4-Dimethyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in organic chemistry. Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Future Directions

Quinoline derivatives continue to be a focus of research due to their interesting pharmaceutical and biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and developing new drugs based on quinoline structures.

properties

IUPAC Name

N-(1,4-dimethyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13(17)15-10-5-6-12-11(8-10)9(2)7-14(18)16(12)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFCHMSUQOJENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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